molecular formula C17H12ClN3O4 B15002403 N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B15002403
M. Wt: 357.7 g/mol
InChI Key: VXHCYOPAXDTVLO-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorophenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.

    Construction of the Oxadiazole Ring: This is usually done through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while substitution reactions could introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. Compounds with similar structures have shown promise as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety but differs in its overall structure and functional groups.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol:

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its combination of a benzodioxole moiety, a chlorophenyl group, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C17H12ClN3O4

Molecular Weight

357.7 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H12ClN3O4/c18-12-4-2-11(3-5-12)15-20-17(25-21-15)16(22)19-8-10-1-6-13-14(7-10)24-9-23-13/h1-7H,8-9H2,(H,19,22)

InChI Key

VXHCYOPAXDTVLO-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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